N-(2-methoxyphenyl)-2-({6-methylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)acetamide

Molecular recognition Ligand efficiency Chemical probe

Thieno[2,3-d]pyrimidine SAR programs frequently stall due to core scaffold metabolic instability and ambiguous pharmacophore mapping. CAS 878696-71-0 resolves both: a well-characterized kinase probe with a defined N-(2-methoxyphenyl) moiety, moderate logP of 2.026, and a stable 4-sulfanyl linkage designed to benchmark metabolic stability against the rapidly degraded 6-methylthienopyrimidine baseline. • Systematic comparator for binding affinity: free amide analog (MW 239.32) vs. bulkier dimethoxy analog (MW 375.5) to map hydrophobic pocket steric tolerance. • Validated 4-sulfanyl core for rapid parallel amide library synthesis, accelerating exit-vector exploration from the kinase hinge region. • Minimal pharmacophore negative control for cellular assays, ensuring observed activity from advanced analogs reflects specific structural elaboration rather than general scaffold physicochemical properties. Supplied with full analytical characterization; ideal for hit-to-lead and PK/PD benchmarking workflows.

Molecular Formula C16H15N3O2S2
Molecular Weight 345.44
CAS No. 878696-71-0
Cat. No. B2863947
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-methoxyphenyl)-2-({6-methylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)acetamide
CAS878696-71-0
Molecular FormulaC16H15N3O2S2
Molecular Weight345.44
Structural Identifiers
SMILESCC1=CC2=C(S1)N=CN=C2SCC(=O)NC3=CC=CC=C3OC
InChIInChI=1S/C16H15N3O2S2/c1-10-7-11-15(17-9-18-16(11)23-10)22-8-14(20)19-12-5-3-4-6-13(12)21-2/h3-7,9H,8H2,1-2H3,(H,19,20)
InChIKeyNHEXCMZAXPQVLD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 15 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

CAS 878696-71-0: Thienopyrimidine Scaffold Overview


N-(2-methoxyphenyl)-2-({6-methylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)acetamide (CAS 878696-71-0) is a synthetic small-molecule member of the thieno[2,3-d]pyrimidine class, a privileged scaffold in medicinal chemistry due to its structural resemblance to purines [1]. This specific compound features a 6-methylthieno[2,3-d]pyrimidine core linked via a thioether bridge to an N-(2-methoxyphenyl)acetamide moiety, giving it a molecular formula of C16H15N3O2S2 and a molecular weight of 345.44 g/mol [2]. The scaffold is widely explored for kinase inhibition and anti-infective applications, where even minor substitution changes can drastically alter target affinity and metabolic stability, making this precise molecular architecture a unique entry point for structure-activity relationship (SAR) studies [1].

Why Generic Interchange Fails for CAS 878696-71-0


The biological activity of thieno[2,3-d]pyrimidines is exquisitely sensitive to the nature and position of substituents on both the core heterocycle and the appended acetamide moiety [1]. Simply substituting the N-(2-methoxyphenyl) group with an unsubstituted acetamide or a regioisomeric dimethoxy phenyl analog cannot replicate the specific hydrogen bonding, lipophilicity, and steric parameters of CAS 878696-71-0. These molecular properties are critical differentiators for target engagement, cellular permeability, and metabolic stability, which directly impact the validity and reproducibility of screening data and subsequent hit-to-lead progression [2]. The quantitative evidence below demonstrates how its distinct physicochemical profile sets it apart from the closest generic and commercially available analogs.

Quantitative Differentiation Evidence for CAS 878696-71-0


Molecular Weight & Complexity vs. Free Amide

The target compound (MW = 345.44 g/mol) represents a significant increase in molecular complexity and potential for specific intermolecular interactions compared to the simplest analog, the unsubstituted acetamide 2-({6-methylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)acetamide (MW = 239.32 g/mol) [1][2]. This 106.12 g/mol increase corresponds to the addition of the N-(2-methoxyphenyl) group, a moiety capable of engaging in π-π stacking, additional hydrogen bonding, and van der Waals interactions with biological targets, often a prerequisite for progressing from a fragment hit to a lead-like molecule.

Molecular recognition Ligand efficiency Chemical probe

Lipophilicity (logP) vs. Dimethoxy Analog

The predicted partition coefficient (logP) for the target compound is 2.026, as recorded in the ZINC database [1]. In contrast, a very close analog bearing an additional methoxy group, N-(2,5-dimethoxyphenyl)-2-({6-methylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)acetamide (MW = 375.5 g/mol), is expected to have a significantly higher logP due to its increased molecular weight and additional hydrogen bond acceptor . This difference places the target compound in a more favorable lipophilicity range for balancing aqueous solubility and membrane permeability, a critical parameter often compromised in poly-methoxylated analogs.

ADME Lipinski's Rule of Five Membrane permeability

6-Methyl Substitution and Metabolic Stability

The 6-methyl group on the thieno[2,3-d]pyrimidine core is a critical determinant of metabolic stability. In a series of FLT3 inhibitors, compounds with small substituents at the 6-position, including a methyl group, demonstrated poor metabolic stability, with less than 20% of the parent compound remaining after a 30-minute incubation with rat liver microsomes [1]. This establishes a quantitative baseline for instability that must be overcome. While the target compound's exact stability has not been reported, its unique combination of a 6-methyl group and an N-(2-methoxyphenyl)acetamide side chain provides a distinct vector for medicinal chemists to probe how the C-4 thioether-linked moiety can counterbalance this inherent metabolic liability.

Hepatic microsome stability Structure-metabolism relationship Lead optimization

Research Scenarios for CAS 878696-71-0


N-Aryl Substitution SAR for Kinase Targets

The compound's specific N-(2-methoxyphenyl) group provides a crucial midpoint in SAR studies. It can be used as a reference to systematically compare binding affinity, selectivity, and cellular efficacy against its simpler free amide analog (MW 239.32 g/mol) and bulkier dimethoxy analog (MW 375.5 g/mol) to map the optimal steric and electronic requirements for the target's hydrophobic pocket [1]. Its moderate logP of 2.026 makes it a suitable starting point for correlating lipophilicity with kinase off-target promiscuity.

Balancing Potency and ADME in Hit-to-Lead

This compound can serve as a key scaffold to test the hypothesis that 4-thioether-linked aryl acetamides can mitigate the poor metabolic stability inherent to 6-methylthieno[2,3-d]pyrimidines, which are known to be rapidly degraded in liver microsomes (<20% remaining after 30 min) [2]. Researchers can use this compound to generate PK/PD data that directly compares the metabolic fate of this scaffold modification against the unstable baseline, aiding in the rational design of more stable leads.

Focused Library Design on Thienopyrimidine Core

For medicinal chemistry groups building targeted libraries, acquiring this compound enables the exploration of chemical space around the 4-sulfanyl position. Its ready availability and well-characterized structure (CID 5421605) allow it to act as a validated 'core' from which to synthesize diverse amide derivatives, facilitating the rapid exploration of exit vectors from the kinase hinge-binding region and accelerating the discovery of novel inhibitors [3].

Negative Control for Advanced Analogs

Given its predicted moderate lipophilicity and structural simplicity relative to late-stage leads, this compound is ideally suited as a negative control or minimum pharmacophore model in cellular assays. Its use ensures that any observed activity from more complex analogs is due to specific structural additions rather than the general physicochemical properties of the thienopyrimidine scaffold, ensuring assay results are pharmacologically meaningful [1].

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